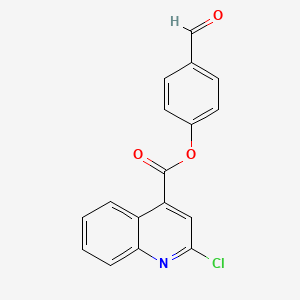![molecular formula C21H22N4O3 B7645568 N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPPO is a small molecule that belongs to the class of oxamides and has a molecular weight of 401.5 g/mol.
作用機序
The mechanism of action of N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are involved in inflammation and cancer cell growth. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to possess antifungal activity against Candida albicans.
実験室実験の利点と制限
One of the advantages of using N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide in lab experiments is its relatively low toxicity. This compound has been found to have low toxicity in vitro and in vivo. Additionally, this compound is stable under physiological conditions, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions for in vitro studies.
将来の方向性
There are several future directions for research on N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific signaling pathways that are modulated by this compound. Additionally, further studies could be conducted to investigate the potential therapeutic uses of this compound in various diseases, such as cancer and inflammatory disorders. Finally, research could be conducted to investigate the potential side effects of this compound and its long-term safety profile.
合成法
The synthesis of N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide involves the reaction of 4-methylphenol, 4-bromoanisole, 3-pyrazol-1-ylpropan-1-amine, and oxalyl chloride in the presence of triethylamine and dichloromethane. The reaction takes place at room temperature and yields this compound as a white solid in good yield. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anticancer, anti-inflammatory, and antifungal properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antifungal activity against Candida albicans.
特性
IUPAC Name |
N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-16-4-8-18(9-5-16)28-19-10-6-17(7-11-19)24-21(27)20(26)22-12-2-14-25-15-3-13-23-25/h3-11,13,15H,2,12,14H2,1H3,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOJZKXWJVAICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)



![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)